Cas no 50357-61-4 (Dibromopropamidine Dihydrochloride)
Dibromopropamidine Dihydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Dibromopropamidine Dihydrochloride
- Benzenecarboximidamide, 4,4'-[1,3-propanediylbis(oxy)]bis[3-bromo-, dihydrochloride (9CI); Dibromopropamidine dihydrochloride
- Dibromopropamidine 2HCl
- 4,4'-(Propane-1,3-diylbis(oxy))bis(3-bromobenzimidamide) dihydrochloride
- BCP29163
- 3-bromo-4-[3-(2-bromo-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide;dihydrochloride
- NCGC00189076-01
- CHEMBL2360824
- DTXCID7028980
- SCHEMBL21083095
- Tox21_113604
- CAS-50357-61-4
- DTXSID2049054
- 50357-61-4
-
- Inchi: 1S/C17H18Br2N4O2.2ClH/c18-12-8-10(16(20)21)2-4-14(12)24-6-1-7-25-15-5-3-11(17(22)23)9-13(15)19;;/h2-5,8-9H,1,6-7H2,(H3,20,21)(H3,22,23);2*1H
- InChI Key: ULUQHVAAGGTBSD-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=N)N)C=CC=1OCCCOC1C=CC(C(=N)N)=CC=1Br.Cl.Cl
Computed Properties
- Exact Mass: 541.93096g/mol
- Monoisotopic Mass: 539.93301g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 8
- Complexity: 426
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 118Ų
Experimental Properties
- Melting Point: 301-303?C
Dibromopropamidine Dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D425800-10mg |
Dibromopropamidine Dihydrochloride |
50357-61-4 | 10mg |
$ 234.00 | 2023-09-07 | ||
| TRC | D425800-100mg |
Dibromopropamidine Dihydrochloride |
50357-61-4 | 100mg |
$ 1892.00 | 2023-09-07 |
Dibromopropamidine Dihydrochloride Related Literature
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on Dibromopropamidine Dihydrochloride
Dibromopropamidine Dihydrochloride: A Comprehensive Overview
Dibromopropamidine Dihydrochloride, also known by its CAS number 50357-61-4, is a chemical compound that has garnered significant attention in various scientific and industrial applications. This compound is a brominated derivative of propamidine, which belongs to the class of amidine compounds. Amidines are widely studied due to their unique chemical properties and potential applications in fields such as pharmaceuticals, agrochemicals, and materials science.
The molecular structure of Dibromopropamidine Dihydrochloride consists of a central propyl chain with two bromine atoms attached to the nitrogen atoms of the amidine group. This structure contributes to its distinctive reactivity and stability. Recent studies have highlighted the importance of brominated amidines in drug design, particularly for their potential as antimicrobial agents and anticancer drugs.
One of the key areas of research involving Dibromopropamidine Dihydrochloride is its application in medicinal chemistry. Scientists have explored its ability to inhibit certain enzymes and proteins, making it a promising candidate for therapeutic interventions. For instance, recent findings suggest that this compound exhibits potent activity against bacterial biofilms, which are a major challenge in treating infections.
In addition to its medicinal applications, Dibromopropamidine Dihydrochloride has also been investigated for its role in agrochemicals. Studies have shown that this compound can act as an effective fungicide, protecting crops from various fungal pathogens. Its ability to disrupt fungal cell membranes without causing significant harm to plants makes it a valuable asset in sustainable agriculture.
The synthesis of Dibromopropamidine Dihydrochloride involves a multi-step process that typically starts with the bromination of propamidine hydrochloride. Researchers have optimized this process to improve yield and purity, ensuring that the compound meets high-quality standards for various applications.
Recent advancements in computational chemistry have also shed light on the electronic properties of Dibromopropamidine Dihydrochloride. By using molecular modeling techniques, scientists have been able to predict its interactions with biological targets more accurately, paving the way for more efficient drug design.
In conclusion, Dibromopropamidine Dihydrochloride is a versatile compound with a wide range of applications across different industries. Its unique chemical properties and potential for therapeutic and agricultural uses make it an area of ongoing research interest. As new studies continue to emerge, this compound is expected to play an increasingly important role in addressing global health and agricultural challenges.
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